

A Comparative Guide to Magnesium Hydroxide and Aluminum Hydroxide as Flame Retardants

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Compound of Interest

Compound Name: Magnesium Hydroxide

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The selection of an appropriate flame retardant is a critical consideration in the development of safer materials across a multitude of industries. Among the halogen-free options, **magnesium hydroxide** ($\text{Mg}(\text{OH})_2$) and aluminum hydroxide ($\text{Al}(\text{OH})_3$) are two of the most widely utilized mineral-based flame retardants. Both function through a similar endothermic decomposition mechanism, yet their distinct thermal and chemical properties dictate their suitability for different polymer systems and applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for research and development applications.

Physical and Chemical Properties

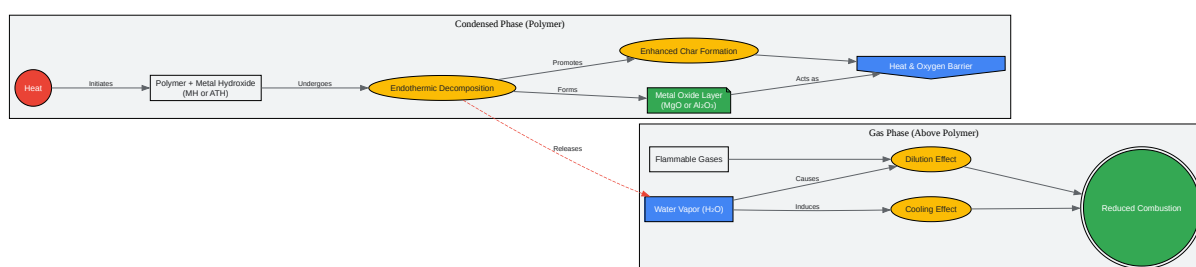
Magnesium hydroxide and aluminum hydroxide are inorganic compounds that act as flame retardants primarily in the solid phase of a polymer. Their effectiveness is rooted in their ability to release water vapor upon thermal decomposition, a process that cools the material and dilutes flammable gases.

Property	Magnesium Hydroxide (MH)	Aluminum Hydroxide (ATH)
Chemical Formula	Mg(OH) ₂	Al(OH) ₃
Decomposition Temperature	~330-340°C[1]	~180-230°C[1]
Heat of Decomposition	~1316-1389 J/g[1]	~1050-1051 J/g[1]
Water Release	~31%[1]	~34.6%[1]

The most significant difference lies in their decomposition temperatures. **Magnesium hydroxide's** higher thermal stability makes it suitable for polymers that require higher processing temperatures, preventing premature decomposition of the flame retardant during manufacturing.[2] Furthermore, the higher heat of decomposition for MH suggests a greater capacity to absorb heat, potentially leading to improved flame retardant efficiency.[3]

Flame Retardant Mechanisms

The flame retardant action of both **magnesium hydroxide** and aluminum hydroxide is a multi-step process involving both physical and chemical actions in the condensed (solid) and gas phases of a fire.



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Flame retardant mechanism of metal hydroxides.

Condensed Phase Action:

- **Endothermic Decomposition:** When the polymer is heated, the metal hydroxide decomposes in an endothermic reaction, absorbing heat from the polymer and slowing its degradation.[3]
- **Formation of a Protective Layer:** The decomposition results in the formation of a thermally stable metal oxide layer (MgO or Al₂O₃) on the polymer's surface. This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable gases.[4]

- **Char Promotion:** The metal oxide layer can also promote the formation of a carbonaceous char layer, which further enhances the insulating effect.

Gas Phase Action:

- **Release of Water Vapor:** The primary flame-inhibiting action in the gas phase is the release of water vapor.
- **Dilution:** The released water vapor dilutes the concentration of flammable gases and oxygen in the air surrounding the polymer, making the gas mixture less combustible.
- **Cooling:** The evaporation of water has a cooling effect on the flame, reducing its temperature and slowing the combustion process.

Additionally, **magnesium hydroxide** is reported to have a superior smoke suppression effect compared to aluminum hydroxide.[2][3] This is attributed to its ability to promote charring and reduce the release of smoke precursors. Magnesium oxide, the decomposition product of MH, can also neutralize acidic gases like SO₂, NO₂, and CO₂ produced during combustion.[3]

Performance Comparison: Experimental Data

The flame retardant efficacy of **magnesium hydroxide** and aluminum hydroxide is evaluated using various standardized tests. The following tables summarize comparative data from studies on different polymer systems.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.

Polymer System	Filler Loading (wt%)	LOI (%) - ATH	LOI (%) - MH	Key Observation	Reference
SEBS-based composites	65	Higher than MH	-	ATH showed higher LOI values at the same loading level.	[5]
Paraffin/HDP E	20 (with EG)	-	-	Both MH and ATH, in combination with expanded graphite (EG), significantly increased the thermal stability and char residue.	[4] [6]
Polypropylene	10	Higher than MH	-	For nano-sized fillers, Al(OH) ₃ provided a higher LOI.	[7]

Cone Calorimetry

Cone calorimetry (ASTM E1354) is a bench-scale test that provides comprehensive data on the fire behavior of materials, including heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR). Lower values for these parameters generally indicate better flame retardancy.

Polymer System	Filler Loading (wt%)	Parameter	ATH	MH	Key Observation	Reference
Paraffin/H DPE	20 (with EG)	pHRR (kW/m ²)	-	-	The addition of MH and ATH with EG reduced the pHRR from 1570.2 to 655.9.	[4][6]
Paraffin/H DPE	20 (with EG)	THR (MJ/m ²)	-	-	Both MH and ATH with EG effectively reduced the total heat release.	[4][6]
EVA	-	pHRR	-	-	A combination of ATH and MH in EVA was shown to reduce the heat release rate.	[4]

UL 94 Vertical Burn Test

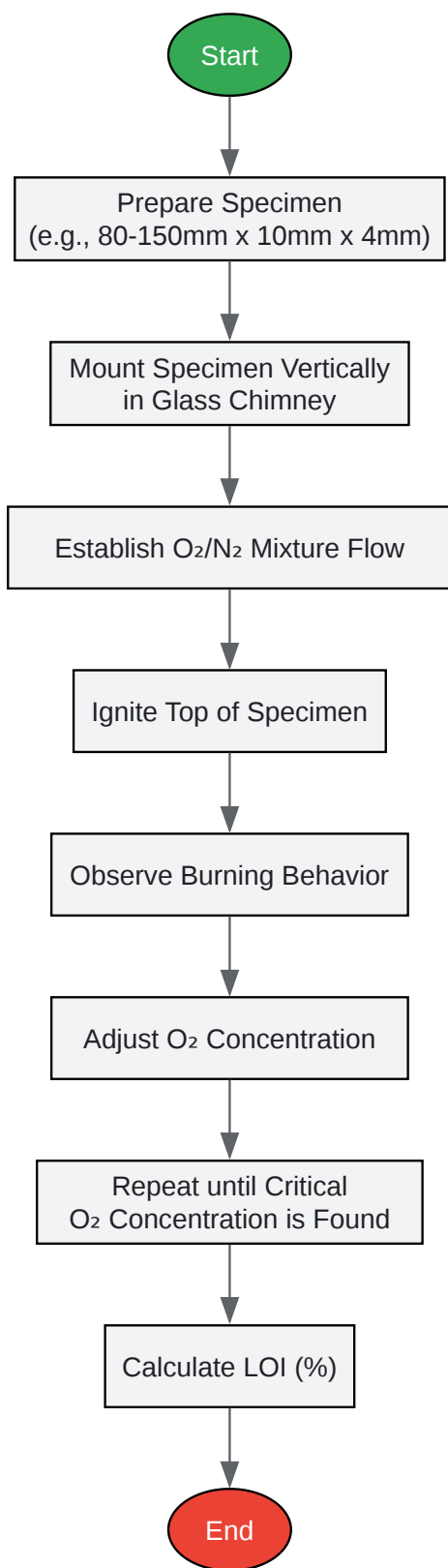
The UL 94 test is a widely used standard to determine the flammability of plastic materials. The V-0 rating is the most stringent classification for self-extinguishing plastics.

Polymer System	Filler Loading (wt%)	UL 94 Rating - ATH	UL 94 Rating - MH	Key Observation	Reference
EVA	50 (with LDHs)	No Rating (dripping)	V-0 (with Fe-LDHs)	The introduction of Fe into the layered double hydroxide structure of MH improved the UL 94 rating.	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) - ASTM D2863



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Experimental workflow for LOI testing.

- **Specimen Preparation:** A sample of the material is prepared to standardized dimensions (e.g., for injection molded samples, 80-150 mm long, 10 mm wide, and 4 mm thick).
- **Test Apparatus:** The specimen is clamped vertically in the center of a heat-resistant glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.
- **Ignition:** The top edge of the specimen is ignited with a flame.
- **Observation and Adjustment:** The oxygen concentration in the gas mixture is adjusted until the minimum concentration that will just support flaming combustion is determined.
- **Calculation:** The LOI is calculated as the percentage of oxygen in the gas mixture at this critical concentration.

Cone Calorimetry - ASTM E1354

- **Specimen Preparation:** A square specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
- **Test Apparatus:** The sample is positioned horizontally on a load cell below a conical radiant heater. The heater provides a controlled and uniform heat flux to the sample surface.
- **Ignition:** A spark igniter is positioned above the sample to ignite the flammable gases that are evolved as the material heats up.
- **Data Collection:** During the test, a continuous flow of combustion products is drawn into an exhaust hood where the oxygen concentration, mass flow rate, and smoke density are measured.
- **Calculations:** The rate of heat release is calculated based on the principle of oxygen consumption, which states that for most materials, a constant amount of heat is released per unit mass of oxygen consumed. Other parameters like total heat released, smoke production, and time to ignition are also recorded.

UL 94 Vertical Burn Test

- **Specimen Preparation:** A rectangular bar of the material (typically 125 mm x 13 mm) is prepared.
- **Test Procedure:** The specimen is clamped in a vertical position. A burner producing a controlled flame is placed under the lower end of the specimen for 10 seconds and then removed. The time it takes for the flame to extinguish is recorded. The flame is then reapplied for another 10 seconds, and the after-flame time is again recorded.
- **Classification:** The material is classified as V-0, V-1, or V-2 based on the after-flame times, whether flaming drips ignite a cotton ball placed below the specimen, and the total combustion time for a set of samples. A V-0 classification is the most stringent, requiring short after-flame times and no flaming drips.

Conclusion

Both **magnesium hydroxide** and aluminum hydroxide are effective halogen-free flame retardants that operate through similar endothermic decomposition mechanisms. The primary distinction lies in their thermal stability, with **magnesium hydroxide** being suitable for a wider range of polymers due to its higher decomposition temperature.^[1] The choice between ATH and MH will ultimately depend on the specific polymer system, processing conditions, and desired flame retardancy performance. For applications requiring higher processing temperatures, MH is the preferred option. In some cases, a combination of both hydroxides may offer synergistic effects, enhancing the overall flame retardant properties of the material.

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